molecular formula C11H10N2O5 B8286600 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid

3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No. B8286600
M. Wt: 250.21 g/mol
InChI Key: QFQDRPMQBMCVDL-UHFFFAOYSA-N
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Patent
US08039455B2

Procedure details

The mixture of 3.37 g (13.7 mmol) 3-bromo-5-nitro-benzoic acid, 1.74 g (27.4 mmol, 2 eq) cuper powder, 3.18 ml (41 mmol, 3 eq) 2-pyrrolidinone and 1.89 g (13.7 mmol, 1 eq) potassium carbonate is stirred at 150° C. for 16 h. Another 10 ml 2-pyrrolidinone, 1.74 g (27.4 mmol, 2 eq) copper powder and 1.89 g (13.7 mmol, 1 eq) potassium carbonate are added and the mixture is again stirred vigorously for 5.5 h at 150° C. After cooling to rt the reaction is diluted with DCM and 5% aq potassium carbonate. Solids are filtered off and the aqueous layer is acidified with 10% aq potassium hydrogensulfate solution. Extraction with DCM, drying over sodium sulfate, and evaporation of the solvent at reduced pressure gives some product. On standing more product precipitates from the aqueous layer, is filtered off and dried in vacuum.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
3.18 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
1.74 g
Type
catalyst
Reaction Step Two
Quantity
1.89 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[NH:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19]>C(Cl)Cl.C(=O)([O-])[O-].[K+].[K+].[Cu]>[N+:11]([C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:19])[CH:10]=1)[C:5]([OH:7])=[O:6])([O-:13])=[O:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
3.18 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
1.89 g
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
copper
Quantity
1.74 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
1.89 g
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
is stirred at 150° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is again stirred vigorously for 5.5 h at 150° C
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the reaction
FILTRATION
Type
FILTRATION
Details
Solids are filtered off
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
gives some product
CUSTOM
Type
CUSTOM
Details
precipitates from the aqueous layer
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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